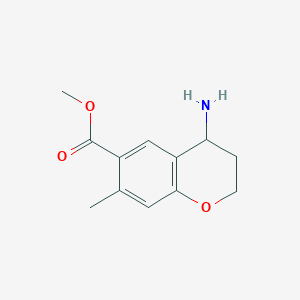

Methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride

Description

Methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride is a chromane derivative featuring a saturated benzopyran core with a methyl group at position 7, an amino group at position 4, and a methyl ester at position 4. The hydrochloride salt enhances its solubility in polar solvents, a common strategy for improving bioavailability and stability in pharmaceutical applications .

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

methyl 4-amino-7-methyl-3,4-dihydro-2H-chromene-6-carboxylate |

InChI |

InChI=1S/C12H15NO3/c1-7-5-11-9(10(13)3-4-16-11)6-8(7)12(14)15-2/h5-6,10H,3-4,13H2,1-2H3 |

InChI Key |

YZJAGCLGWLAMDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)OC)C(CCO2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-7-methylchromane-6-carboxylic acid and methanol.

Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.

Hydrochloride Formation: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Substituted chromane derivatives.

Scientific Research Applications

Methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The chromane ring structure allows for interactions with various enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared below with 4-aminomethyl-7-methoxy-chromen-2-one hydrochloride (), a coumarin derivative, to highlight structural and functional differences:

| Feature | Methyl 4-amino-7-methylchromane-6-carboxylate HCl | 4-Aminomethyl-7-methoxy-chromen-2-one HCl |

|---|---|---|

| Core Structure | Chromane (saturated benzopyran) | Coumarin (unsaturated lactone) |

| Substituents | 4-amino, 7-methyl, 6-carboxylate methyl ester | 4-aminomethyl, 7-methoxy, 2-one lactone |

| Salt Form | Hydrochloride | Hydrochloride |

| Key Functional Groups | Ester, primary amine | Lactone, secondary amine |

Structural Implications :

Hydrochloride Salt Properties

Hydrochloride salts, as seen in both compounds, improve aqueous solubility and crystallinity. Evidence from ortho-toluidine hydrochloride () suggests that such salts typically exhibit:

- Higher melting points compared to free bases.

- Enhanced stability under ambient conditions.

- Increased solubility in polar solvents like water or ethanol .

Data Tables

Table 1: Substituent Comparison of Chromane and Coumarin Derivatives

| Compound | Core | Position 4 | Position 6/2 | Position 7 | Salt |

|---|---|---|---|---|---|

| Methyl 4-amino-7-methylchromane-6-carboxylate HCl | Chromane | Amino | Methyl ester | Methyl | Hydrochloride |

| 4-Aminomethyl-7-methoxy-chromen-2-one HCl | Coumarin | Aminomethyl | Lactone | Methoxy | Hydrochloride |

Biological Activity

Methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride features a chromane backbone with specific substitutions that influence its biological activity. The presence of the methyl group at the 7-position is critical for its interaction with biological targets.

The biological activity of methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that derivatives of this compound may interact with key enzymes involved in inflammatory responses and cancer progression.

Key Mechanisms:

- Inhibition of NF-κB Activity : Some derivatives have been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a crucial role in regulating immune response and inflammation.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may protect cells from oxidative stress, a contributor to various diseases including cancer and neurodegenerative disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits NF-κB pathway | |

| Antioxidant | Reduces oxidative stress | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Studies

- Anti-inflammatory Effects : A study demonstrated that methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

- Anticancer Activity : In a recent investigation, the compound was tested against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation. The study reported an IC50 value indicating effective concentration levels for therapeutic applications .

- Neuroprotective Effects : Research has indicated that the compound may also exhibit neuroprotective properties by reducing neuronal cell death in models of oxidative stress, further expanding its potential therapeutic applications .

Research Findings

Recent studies have focused on synthesizing analogs of methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride to enhance its biological activity. Structure-activity relationship (SAR) analyses have identified key modifications that improve efficacy against specific targets such as cancer cells and inflammatory pathways.

Table 2: Structure-Activity Relationship Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.